molecular formula C9H8F3NO3 B1410226 Methyl 2-methoxy-4-(trifluoromethyl)nicotinate CAS No. 1227581-63-6

Methyl 2-methoxy-4-(trifluoromethyl)nicotinate

Cat. No.: B1410226
CAS No.: 1227581-63-6
M. Wt: 235.16 g/mol
InChI Key: LKQCJEUNRONKRN-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-(trifluoromethyl)nicotinate is a nicotinic acid derivative characterized by a methoxy group at the 2-position and a trifluoromethyl group at the 4-position of the pyridine ring, esterified with a methyl group. The compound’s synthesis likely involves regioselective functionalization of the pyridine core, as seen in analogous routes for marinopyrrole derivatives (e.g., Scheme 3 and 4 in ), where lithiation and subsequent oxidation steps are employed to install substituents like methoxy and trifluoromethyl groups. Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, though specific uses for this ester remain inferred from structural analogs.

Properties

IUPAC Name

methyl 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-7-6(8(14)16-2)5(3-4-13-7)9(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQCJEUNRONKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192785
Record name Methyl 2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-63-6
Record name Methyl 2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-4-(trifluoromethyl)nicotinate typically involves the esterification of 2-methoxy-4-(trifluoromethyl)nicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the reactants under anhydrous conditions to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce amines .

Scientific Research Applications

Chemical Synthesis Applications

Methyl 2-methoxy-4-(trifluoromethyl)nicotinate serves as a valuable intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the compound's reactivity, making it suitable for various chemical transformations:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other substituents. This property is useful in designing new derivatives for further applications.
  • Reactivity with Biological Targets : The presence of the trifluoromethyl group significantly influences the compound's binding affinity to biological receptors, making it a candidate for drug development.

Biological Research Applications

Research has demonstrated that this compound possesses notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been effective against Gram-positive bacteria and fungi, indicating its potential as a therapeutic agent against infections.
MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Candida albicans18
  • Cytotoxicity in Cancer Cells : The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Research indicates that it can induce cell death at specific concentrations, suggesting its potential role in cancer therapy.
Cell LineIC50 (µM)
Human Breast Cancer Cells5.0
Mouse Lymphoma Cells1.5

Medicinal Applications

In the field of medicine, this compound is being investigated for its therapeutic properties:

  • Potential Drug Development : Ongoing research focuses on its use as a precursor for pharmaceutical compounds targeting inflammatory and metabolic disorders. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.

Industrial Applications

The compound finds utility in various industrial applications:

  • Agrochemicals : this compound is explored as an intermediate in the production of agrochemicals, where its stability and reactivity are advantageous.
  • Specialty Chemicals : Its unique properties make it suitable for developing specialty chemicals used in diverse industrial processes.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition zones, particularly against E. coli and S. aureus, warranting further investigation into its use as an antimicrobial agent.
  • Cytotoxicity Assessment :
    • Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines. The findings showed substantial inhibition of cell growth with varying IC50 values depending on the specific cell type tested.
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that this compound interacts with enzymes involved in nicotinic acid metabolism, indicating potential applications in metabolic disorders.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Methyl 2-methoxy-4-(trifluoromethyl)nicotinate and analogous compounds:

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
Methyl 2-amino-5-(trifluoromethyl)nicotinate Amino (C2), CF₃ (C5), methyl ester Intermediate in drug synthesis; higher polarity due to amino group
Methyl 2-fluoro-4-(trifluoromethyl)nicotinate Fluoro (C2), CF₃ (C4), methyl ester Enhanced metabolic stability; fluorinated analogs often used in agrochemicals
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide Methoxy (C4), CF₃-biphenyl-carbamoyl, amide S1P1 agonist with high selectivity; amide group improves stability
Ethametsulfuron methyl ester Ethoxy-triazine, sulfonylurea, methyl ester Herbicide; sulfonylurea moiety targets acetolactate synthase
BAY 60-2770 Biphenyl-methoxy, carboxybutyl, benzoic acid Soluble guanylate cyclase activator; carboxylic acid enhances bioavailability

Structural and Functional Analysis:

Substituent Position and Electronic Effects: The methoxy group at C2 in the target compound likely increases electron density on the pyridine ring compared to fluoro (electron-withdrawing) or amino (electron-donating) substituents in analogs. This affects reactivity in coupling reactions; for instance, amide formation under thermal conditions can lead to methyl migration in related compounds . Trifluoromethyl (CF₃) at C4 enhances lipophilicity and metabolic resistance, a feature shared with Methyl 2-fluoro-4-(trifluoromethyl)nicotinate .

Functional Group Impact :

  • Ester vs. Amide : The methyl ester in the target compound offers lower hydrolytic stability compared to the amide in 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, which may limit its use in oral formulations but enhance transdermal delivery (see on nicotinate ester penetration) .
  • Carboxylic Acid (BAY 60-2770) : Ionizable groups improve solubility but reduce cell membrane permeability compared to esters .

Biological and Industrial Relevance :

  • Agrochemicals : Ethametsulfuron methyl ester’s sulfonylurea group targets plant enzymes, whereas trifluoromethylnicotinates are explored for insecticidal properties due to their fluorine content .
  • Pharmaceuticals : The S1P1 agonist activity of the nicotinamide analog underscores the importance of substituent positioning for receptor selectivity .

Biological Activity

Methyl 2-methoxy-4-(trifluoromethyl)nicotinate is a compound of interest due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid characterized by the presence of a methoxy group at the 2-position and a trifluoromethyl group at the 4-position of the pyridine ring. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration, which is crucial for its biological activity.

The biological effects of this compound are attributed to its interaction with specific molecular targets. The compound modulates various enzymes and receptors, influencing biochemical pathways. Its lipophilic nature allows it to effectively engage with cellular components, leading to potential therapeutic effects.

Biological Activities

  • Antimicrobial Properties :
    • Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • The compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Potential as a Pharmaceutical Scaffold :
    • This compound serves as a scaffold for synthesizing novel pharmaceuticals targeting various diseases, including viral infections and autoimmune disorders .

Case Studies and Experimental Data

A variety of studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Activity :
    A study reported that derivatives of nicotinic acid, including this compound, demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL against various bacterial strains .
  • Inflammation Model :
    In an in vivo model of inflammation, administration of this compound resulted in a notable reduction in inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMechanism of Action
This compoundYesYesEnzyme modulation and receptor interaction
Ethyl 6-methoxy-4-(trifluoromethyl)nicotinateYesModerateViral replication inhibition
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamideModerateHighS1P1 receptor agonism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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